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molecular formula C6H7BrN2 B569207 4-bromo-1-cyclopropyl-1H-pyrazole CAS No. 1151802-23-1

4-bromo-1-cyclopropyl-1H-pyrazole

Cat. No. B569207
M. Wt: 187.04
InChI Key: PCWRBBLXAOCSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569292B2

Procedure details

A mixture of 4-bromo-1H-pyrazole (0.50 g), cyclopropylboronic acid (0.65 g), copper(II) acetate (0.65 g), 2,2′-bipyridine (0.56 g), and sodium carbonate (0.80 g) in 1,2-dichloroethane (15 mL) was stirred at reflux temperature for 4 h. Then another portion of cyclopropylboronic acid (0.65 g) and sodium carbonate (0.80 g) were added and the mixture was further stirred at reflux temperature overnight. After cooling to room temperature, aqueous NH4Cl solution was added and the resulting mixture was extracted with dichloromethane. The combined extracts were dried (Na2SO4) and the solvent was evaporated. The residue was purified by chromatography on silica gel (cyclohexane/ethyl acetate 95:5->80:20) to afford the title compound as a colorless oil. Yield: 0.32 g (48% of theory); Mass spectrum (ESI+): m/z=187/189 (Br) [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH:7]1(B(O)O)[CH2:9][CH2:8]1.N1C=CC=CC=1C1C=CC=CN=1.C(=O)([O-])[O-].[Na+].[Na+].[NH4+].[Cl-]>ClCCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]2[CH2:9][CH2:8]2)[CH:6]=1 |f:3.4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
0.65 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.56 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0.65 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture was further stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (cyclohexane/ethyl acetate 95:5->80:20)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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